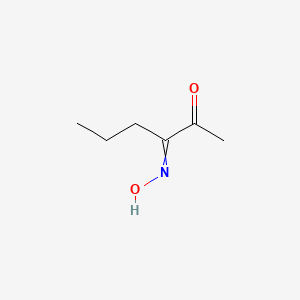

3-Oximino-2-hexanone

Description

Significance of Oximino Functionalities in Contemporary Organic Synthesis

The oximino functionality is a cornerstone in modern organic synthesis due to its remarkable versatility. Oximes are not merely stable, crystalline derivatives used for the characterization and purification of carbonyl compounds; they are pivotal building blocks for a wide array of nitrogen-containing molecules. nih.govwikipedia.org They serve as precursors for the synthesis of amines, nitriles, amides (via the Beckmann rearrangement), and various nitrogen heterocycles. wikipedia.orgbyjus.com

Furthermore, the oxime group can act as a directing group or a ligand in metal-catalyzed reactions, expanding its utility in forming complex molecular architectures. arpgweb.com The biological and pharmaceutical relevance of oxime-containing compounds is also well-documented, with activities including antimicrobial, antioxidant, and antitumor properties. orientjchem.org This broad spectrum of applications underscores the continued importance of oximino functionalities in synthetic and medicinal chemistry.

Overview of 3-Oximino-2-hexanone in Chemical Literature and Related Research

This compound, also known as 2,3-Hexanedione (B1216139) 3-oxime, is an α-oximino ketone. This class of compounds features the oxime and ketone groups on adjacent carbon atoms. While extensive literature dedicated solely to this compound is limited, its chemistry can be understood through the well-established synthesis and reaction pathways of α-oximino ketones.

Synthesis: The primary method for synthesizing oximes is the condensation reaction between a carbonyl compound and hydroxylamine (B1172632). wikipedia.orgarpgweb.com For α-oximino ketones like this compound, a common precursor is the corresponding α-dicarbonyl compound, in this case, 2,3-hexanedione. The reaction with hydroxylamine selectively converts one of the ketone groups to an oxime. chemicalbook.com

Another significant synthetic route is the nitrosation of a ketone at the α-carbon. This involves reacting a ketone, such as 2-hexanone (B1666271), with a nitrosating agent like alkyl nitrites under acidic conditions. This method directly introduces the oximino group onto the carbon adjacent to the carbonyl. wikipedia.org

Chemical Properties and Structure: The fundamental properties of this compound are derived from its molecular structure. The presence of the polar C=O, C=N, and O-H bonds makes it a molecule with potential for hydrogen bonding and coordination with metal ions. The oxime group can exist as two geometric stereoisomers (E and Z), which can influence the compound's physical properties and reactivity. wikipedia.org

| Property | Value |

|---|---|

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | (3E)-3-(hydroxyimino)hexan-2-one |

| Synonyms | 2,3-Hexanedione 3-oxime |

Reactions: The reactivity of this compound is dictated by its functional groups.

Reduction: The oxime group can be reduced to an amine, and the ketone to an alcohol. Selective reduction can yield valuable α-amino ketones or amino alcohols, which are important chiral building blocks in pharmaceuticals. wikipedia.orgnih.gov

Beckmann Rearrangement: Like other oximes, it can undergo the Beckmann rearrangement when treated with acid, leading to the formation of amides or nitriles. wikipedia.orgacs.org The fragmentation of α-oximino ketones under these conditions can be a useful route to nitriles. cdnsciencepub.com

Cyclization: The bifunctional nature of α-oximino ketones makes them excellent precursors for synthesizing nitrogen-containing heterocyclic compounds such as imidazoles, oxazoles, and quinoxalines.

Scope and Focus of Academic Research on this compound

Given the established reactivity of α-oximino ketones, academic research involving this compound and its analogs is primarily focused on its application as a synthetic intermediate. The key areas of investigation include:

Synthesis of Heterocyclic Compounds: Its structure is well-suited for building five- and six-membered rings containing nitrogen and oxygen, which are common motifs in drug molecules.

Precursor to Bioactive Molecules: As a precursor to α-amino ketones and α-amino acids, it is relevant to the synthesis of peptides and other biologically active compounds. nih.govacs.org

Ligand Development: The ability of the α-oximino ketone moiety to chelate metal ions makes it a candidate for the development of new ligands for catalysis or metal sequestration.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

3-hydroxyiminohexan-2-one |

InChI |

InChI=1S/C6H11NO2/c1-3-4-6(7-9)5(2)8/h9H,3-4H2,1-2H3 |

InChI Key |

GRLLMEXCXJTHGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=NO)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Oximino 2 Hexanone and Its Derivatives

Nitrosation Approaches for α-Oximino Ketone Synthesis

Nitrosation is a primary method for preparing α-oximino ketones. This process involves the reaction of a ketone with a nitrosating agent, leading to the formation of a C-nitroso compound which then tautomerizes to the more stable oxime. jove.comrsc.org

The direct nitrosation of ketones is understood to proceed through an electrophilic attack on the enol or enolate form of the ketone. rsc.orgrsc.org The reaction mechanism is dependent on the specific conditions and reagents, but the rate-limiting step can be either the enolization of the ketone or the subsequent nitrosation of the enol. rsc.orgrsc.org

The mechanism generally begins with the formation of a nitrosonium ion (NO⁺) or a related electrophilic nitrosating species from a precursor. jove.comwikipedia.org This electrophile is then attacked by the electron-rich double bond of the ketone's enol tautomer. jove.comrsc.org This yields an unstable nitroso ketone intermediate, which rapidly rearranges to the more stable α-oximino ketone. jove.com

A variety of reagents can be used to achieve this transformation. The selection of the reagent can influence reaction rates and yields.

| Reagent System | Description |

| **Nitrous Acid (HNO₂) ** | Typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid (e.g., HCl). jove.com |

| Alkyl Nitrites | Compounds like butyl nitrite or amyl nitrite are used, often under acidic or basic conditions. |

| Nitrosyl Halides (NOX) | Reagents such as nitrosyl chloride (NOCl) and nitrosyl bromide (NOBr) are effective nitrosating agents. rsc.org |

| Dinitrogen Trioxide (N₂O₃) | Can act as a nitrosating agent, particularly in the absence of other nucleophiles. rsc.org |

| CNGQDs | Carboxyl and nitrite functionalized graphene quantum dots have been reported as an efficient reagent and catalyst for this synthesis under mild, mineral-acid-free conditions. rajpub.com |

Kinetic studies have shown that in the presence of nucleophiles like Cl⁻ or Br⁻, the nitrosating species can be NOCl or NOBr, respectively. The reactivity of these species follows the order NOCl > NOBr > NOSCN. rsc.org

Regioselectivity is a crucial aspect of the nitrosation of unsymmetrical ketones like 2-hexanone (B1666271). The reaction can potentially occur at either the C-1 (methyl) or C-3 (methylene) position. Generally, nitrosation is regioselective and favors the introduction of the functional group at the more-substituted α-carbon atom. jove.comwikipedia.org For 2-hexanone, this means the reaction preferentially occurs at the C-3 position to yield 3-Oximino-2-hexanone. This preference is attributed to the greater stability of the corresponding enol intermediate.

Stereoselectivity in the formation of the oxime group (E/Z isomerism) is also a consideration. The stability of the resulting oxime can be influenced by factors such as intramolecular hydrogen bonding between the oxime's hydroxyl group and the ketone's carbonyl oxygen, which can favor one isomer over the other. jove.com

Synthetic Routes from Precursors of this compound

Beyond direct nitrosation of the parent ketone, this compound can be synthesized from various derivatives and precursors.

The most direct precursor is 2-hexanone itself, which can be synthesized through methods such as the hydration of 1-hexyne. prepchem.comchemicalbook.com Once obtained, 2-hexanone can be subjected to the nitrosation conditions described previously to yield the target compound.

Another strategy involves the use of α-substituted 2-hexanone derivatives. For instance, α-haloketones are versatile intermediates in organic synthesis. mdpi.comnih.gov A potential route could involve the synthesis of 3-bromo-2-hexanone or 3-chloro-2-hexanone, followed by a reaction with a suitable hydroxylamine (B1172632) source to form the oxime. The halogen at the α-position acts as a good leaving group, facilitating nucleophilic substitution.

| Precursor | Reagents for Conversion to this compound |

| 2-Hexanone | NaNO₂ / HCl |

| 2-Hexanone | Amyl nitrite / Base or Acid |

| 3-Halo-2-hexanone | Hydroxylamine (NH₂OH) |

The oximino group can also be formed by the chemical transformation of other nitrogen-containing functional groups at the α-position. One such pathway is the reduction of α-nitro ketones. The reduction of a nitro group can proceed through several intermediates, including nitroso and hydroxylamino derivatives, and under controlled conditions, can yield an oxime. wikipedia.orgnih.govthieme-connect.de Metal salts like tin(II) chloride or chromium(II) chloride are typically used for this type of reduction. wikipedia.org Therefore, the synthesis and subsequent controlled reduction of 3-nitro-2-hexanone represents a viable, albeit less direct, route to this compound.

Additionally, α-amino ketones can serve as precursors. nih.govresearchgate.net While often valued as final products, their conversion to other functionalities is possible. The transformation of an α-amino group to an oxime is less common but can be conceived through oxidative pathways or via diazotization followed by substitution.

Synthesis of Substituted this compound Analogues

The synthetic methodologies described for this compound can be extended to produce a variety of substituted analogues. By starting with a substituted ketone, the corresponding substituted α-oximino ketone can be prepared. For example, using 3-propyl-2-hexanone as a starting material would be expected to yield 3-propyl-2-hexanone oxime upon nitrosation. nih.govnih.gov The regioselectivity principles would still apply, with the reaction occurring at the most substituted α-carbon that has an available proton.

The synthesis of these analogues allows for the exploration of structure-activity relationships in various chemical and biological contexts. The versatility of the nitrosation reaction and the availability of a wide range of ketone starting materials make this a flexible approach for generating a library of related compounds.

Introduction of Functional Groups on the Alkyl Chain

The functionalization of the alkyl chain of this compound is typically achieved by performing reactions on the precursor molecule, 2-hexanone, prior to the introduction of the oximino group. The presence of the carbonyl group in 2-hexanone activates the adjacent α- and γ-positions, making them susceptible to a variety of chemical transformations.

One common strategy is the α-alkylation of 2-hexanone. This involves the formation of an enolate by treatment with a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide. The regioselectivity of this reaction can be controlled by the choice of reaction conditions. For instance, the use of a bulky base and low temperatures tends to favor the formation of the less substituted "kinetic" enolate at the C1 position, while thermodynamic conditions can lead to the more substituted enolate at the C3 position.

Another approach is the α-halogenation of 2-hexanone, which can be accomplished using various halogenating agents under acidic or basic conditions. The resulting α-halo ketone can then serve as a precursor for the introduction of other functional groups through nucleophilic substitution reactions.

Furthermore, aldol (B89426) condensation reactions of 2-hexanone with various aldehydes can be employed to introduce hydroxylated alkyl chains. Subsequent dehydration can lead to the formation of α,β-unsaturated ketones, providing a scaffold for further functionalization.

| Precursor | Reagent(s) | Functional Group Introduced | Position |

| 2-Hexanone | 1. LDA, THF, -78 °C; 2. R-X | Alkyl (R) | C1 or C3 |

| 2-Hexanone | Br₂, H⁺ or OH⁻ | Bromine | C1 or C3 |

| 2-Hexanone | Aldehyde, base | β-Hydroxyalkyl | C3 |

Modifications of the Oximino Moiety (e.g., O-derivatization)

The oximino group of this compound offers a site for various modifications, most notably through O-derivatization. These modifications can alter the chemical and physical properties of the molecule, and are often employed to create derivatives with specific biological activities or to facilitate further synthetic transformations.

O-Alkylation: The hydroxyl group of the oxime can be alkylated to form oxime ethers. This is typically achieved by treating the oxime with an alkyl halide in the presence of a base, such as sodium hydride or a carbonate base. The choice of the alkylating agent allows for the introduction of a wide variety of alkyl, aryl, and other substituted groups.

O-Acylation: Acylation of the oximino group leads to the formation of oxime esters. This can be accomplished by reacting the oxime with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. These O-acyl derivatives can be more reactive than the parent oxime and may serve as leaving groups in certain reactions.

| Derivative | Reagent(s) | Functional Group on Oxygen |

| O-Alkyl-3-oximino-2-hexanone | Alkyl halide, Base | Alkyl/Aryl |

| O-Acyl-3-oximino-2-hexanone | Acyl chloride/Anhydride, Base | Acyl |

Stereoselective Synthetic Pathways for Oximino Ketones

The synthesis of oximino ketones with defined stereochemistry is a critical aspect of their chemistry, as the stereoisomers can exhibit different biological activities and reactivity. The main stereochemical considerations are the control of E/Z isomerism around the C=N double bond and the creation of chiral centers in the molecule.

Control of E/Z Isomerism in Oximino Ketone Synthesis

The formation of the C=N double bond during the oximation of a ketone can lead to a mixture of E and Z isomers. The ratio of these isomers is often influenced by thermodynamic and kinetic factors. However, several strategies have been developed to achieve stereoselective synthesis of a desired isomer.

One approach involves the treatment of a mixture of E/Z isomers with a protic or Lewis acid under anhydrous conditions. This can lead to the precipitation of one isomer as an immonium complex, which can then be neutralized to yield the pure isomer. For example, treating a solution of an E/Z mixture of an aryl alkyl ketoxime with anhydrous HCl can selectively precipitate the E-isomer hydrochloride salt.

Another method relies on the stereospecific 1,4-metallate shift in the reaction of oxime chlorides with arylboronic acids, which can provide single-geometry ketoximes with excellent stereoselectivity. The choice of reagents and reaction conditions can be tuned to favor the formation of either the E or Z isomer.

| Method | Reagents | Outcome | Reference |

| Acid-mediated isomerization/precipitation | Anhydrous HCl or Lewis Acid | Selective precipitation of one isomer | Patent EP0009865A1 |

| 1,4-Metallate Shift | Oxime chlorides, Arylboronic acids | Stereoconvergent synthesis of E or Z isomer | ResearchGate Article |

Enantioselective Approaches to Chiral Oximino Structures

The introduction of chirality into oximino ketones can be achieved through several enantioselective synthetic strategies. While methods specifically targeting this compound are not extensively reported, analogous approaches for related structures provide a framework for the synthesis of chiral derivatives.

One potential strategy is the asymmetric hydrogenation of the oxime group to a chiral hydroxylamine. Recent advancements have shown that iridium-based catalysts can achieve this transformation with high enantioselectivity and chemoselectivity, avoiding over-reduction to the amine.

Another approach involves the enantioselective α-functionalization of the precursor ketone. For example, the use of chiral catalysts in the α-alkylation or α-amination of 2-hexanone can establish a stereocenter adjacent to the carbonyl group. Subsequent oximation would then yield a chiral α-oximino ketone.

Furthermore, the stereoselective addition of organometallic reagents to chiral oxime ethers derived from unsaturated aldehydes has been used to synthesize chiral hydroxylamines, which can be further elaborated into chiral nitrogen-containing heterocycles. This methodology could potentially be adapted for the synthesis of chiral acyclic oximino ketones.

| Approach | Key Transformation | Catalyst/Reagent | Potential Chiral Product |

| Asymmetric Hydrogenation | Oxime reduction | Chiral Iridium catalyst | Chiral hydroxylamine precursor |

| Enantioselective α-Functionalization | Ketone α-alkylation/amination | Chiral catalyst | Chiral α-substituted ketone precursor |

| Addition to Chiral Oxime Ethers | Nucleophilic addition | Chiral oxime ether, Organometallic reagent | Chiral hydroxylamine precursor |

Reactivity Profiles and Transformational Chemistry of 3 Oximino 2 Hexanone

Reactions at the Oximino Functionality

The oximino group (C=N-OH) is a key site for a variety of chemical transformations, including additions, rearrangements, oxidations, and reductions.

The carbon-nitrogen double bond in the oximino group of 3-Oximino-2-hexanone is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. wikipedia.org This reactivity is fundamental to many organic reactions. wikipedia.org While less reactive than the corresponding carbonyl group, the C=N bond can undergo nucleophilic addition, particularly with highly reactive nucleophiles like organometallic reagents or under conditions that activate the imine, such as the use of Lewis acids. zioc.ru

The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the C=N bond, leading to the formation of a new single bond. numberanalytics.com For oximes, this can be followed by various subsequent reactions. The efficiency of such additions can be enhanced by coordinating the oxime with a Lewis acid, which increases the electrophilicity of the carbon atom and stabilizes the resulting N-centered intermediate. zioc.ru

Table 1: General Conditions for Nucleophilic Addition to C=N Bonds

| Nucleophile Type | Reagent Examples | Activating Agent | Potential Product Type |

|---|---|---|---|

| Organometallic | Grignard Reagents (R-MgX), Organolithium (R-Li) | Lewis Acids (e.g., ZnCl₂) | Substituted Amines (after workup) |

| Hydrides | Lithium Aluminium Hydride (LiAlH₄) | - | Amines |

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide. wikipedia.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.combyjus.com This is followed by a concerted migration of the alkyl group that is anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org The resulting nitrilium ion is then attacked by water, and after tautomerization, yields the final amide product. masterorganicchemistry.com

For an unsymmetrical ketoxime like this compound, two geometric isomers (E and Z) are possible. The stereochemistry of the starting oxime dictates which alkyl group (the methyl group at C2 or the propyl group at C4) migrates, leading to two different amide products.

Migration of the Methyl Group: If the hydroxyl group is anti to the methyl group, N-acetylbutanamide would be the expected product.

Migration of the Propyl Group: If the hydroxyl group is anti to the propyl group, N-propylacetamide would be formed.

A competing reaction to the Beckmann rearrangement is Beckmann fragmentation, which can occur if the migrating group can form a stable carbocation. wikipedia.org

Table 2: Potential Products of the Beckmann Rearrangement of this compound

| Migrating Group | Product Name | Structure |

|---|---|---|

| Methyl | N-Propylacetamide | CH₃CH₂CH₂NHC(O)CH₃ |

A variety of acidic catalysts can be used to promote this rearrangement, including sulfuric acid, polyphosphoric acid, and tosyl chloride. wikipedia.org

The oximino group can undergo various oxidative transformations. For instance, the oxidation of oximes can lead to the formation of gem-chloronitro compounds. Research has shown that oxidative chlorination of an oximino moiety can be achieved using reagents like sodium chloride (NaCl) in the presence of Oxone (potassium peroxymonosulfate), resulting in the formation of novel gem-chloronitro-derivatives. researchgate.net Applying this to this compound would be expected to yield 3-chloro-3-nitro-2-hexanone.

The reduction of the oximino group is a valuable method for synthesizing amines. Depending on the reducing agent and reaction conditions, oximes can be reduced to primary amines or hydroxylamines.

A specific reductive transformation of this compound has been documented in the synthesis of 2,5-dimethyl-3,6-dipropyl-pyrazine. google.com This process involves the autocondensation of two molecules of this compound in the presence of zinc and acetic acid. google.com This reaction proceeds through the reduction of the oximino group to an amino group, followed by intermolecular condensation and subsequent aromatization to form the pyrazine (B50134) ring.

Reactions at the Carbonyl Group

The carbonyl group (C=O) of this compound is an electrophilic center and readily undergoes nucleophilic addition reactions. iitk.ac.inmasterorganicchemistry.com This allows for the formation of a wide range of derivatives.

The carbonyl group of this compound can react with nitrogen-based nucleophiles to form various derivatives. The reaction with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives produces hydrazones. khanacademy.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the C=N-N bond. nih.govrsc.org

Research on the related compound, 3-hydroxyimino-5-methyl-2-hexanone, has demonstrated the formation of imine derivatives at the carbonyl group by reacting it with compounds containing an amino group (NH₂), such as semicarbazide (B1199961) and thiosemicarbazide. tsijournals.com These reactions yield semicarbazones and thiosemicarbazones, respectively.

The formation of dithiooxamide (B146897) derivatives at the carbonyl site is also conceivable. Dithiooxamide, also known as rubeanic acid, is the sulfur analog of oxamide (B166460) and contains two thioamide groups. wikipedia.orgarchive.org While direct reactions with ketones are less common, its reaction with the carbonyl group of this compound could potentially lead to the formation of a dithiooxamide-derived adduct, likely involving the nucleophilic character of the nitrogen atoms.

Table 3: Carbonyl Derivative Formation from this compound

| Reagent | Reagent Structure | Derivative Type |

|---|---|---|

| Hydrazine | H₂N-NH₂ | Hydrazone |

| Semicarbazide | H₂N-NH-C(O)-NH₂ | Semicarbazone |

Reactions Involving the α-Carbon and Adjacent Positions

The carbon atom situated between the carbonyl and oximino groups (the α-carbon) in molecules like this compound is acidic. This acidity is a key feature, enabling deprotonation to form a nucleophilic intermediate that can participate in various bond-forming reactions.

The deprotonation of α-oximino ketones and their derivatives, particularly oximino ethers, is a fundamental step for many synthetic applications. Strong, non-nucleophilic bases are typically required to effectively remove a proton from the α-carbon. vanderbilt.edumnstate.edu Organolithium reagents, such as n-butyllithium (n-BuLi), and lithium amides, like lithium diisopropylamide (LDA), are commonly employed for this purpose. mt.comyoutube.com

The reaction involves the treatment of the oximino ether with a strong base, typically at low temperatures (-78 to -65°C) in an aprotic solvent like tetrahydrofuran (B95107) (THF), to generate a lithiated intermediate, or a-lithio oxime ether. researchgate.netresearchgate.net This intermediate is a powerful nucleophile. The regioselectivity of this deprotonation can be controlled by the stereochemistry (geometry) of the oximino ether itself. researchgate.net The syn and anti isomers can exhibit different propensities for deprotonation at specific sites, a principle known as geometry-directed lithiation. researchgate.net

These lithiated species are reactive towards a variety of electrophiles, allowing for the introduction of different functional groups at the α-position. For instance, they react cleanly with halogens (Cl₂, Br₂, I₂) to form the corresponding 4-halo derivatives or with diiodomethane (B129776) to yield α-iodomethylene oxime ethers. researchgate.netresearchgate.net

Table 1: Conditions for Deprotonation of Oximino Ethers

| Base | Solvent(s) | Temperature (°C) | Typical Substrate | Ref. |

|---|---|---|---|---|

| n-Butyllithium | Hexane/THF | -65 | Mono- and di-O-alkyloximes | researchgate.netresearchgate.net |

This table provides representative conditions for the deprotonation of oximino ethers and related carbonyl compounds.

The nucleophilic carbanion generated from the deprotonation of an oximino ketone is a versatile intermediate for constructing new carbon-carbon bonds. organic-chemistry.org A primary application is the α-alkylation of ketones, a fundamental transformation in organic synthesis. rsc.orgnih.gov In this reaction, the enolate or the corresponding lithiated species attacks an alkyl halide in an Sₙ2 reaction, resulting in the substitution of the α-hydrogen with an alkyl group. libretexts.org

The choice of reaction conditions is crucial for achieving high yields and preventing side reactions like multiple alkylations. libretexts.org Strong, sterically hindered bases like LDA are preferred to ensure rapid and complete conversion to the enolate before the alkylating agent is introduced. vanderbilt.edulibretexts.org

Another important class of carbon-carbon bond-forming reactions involves the Michael addition. beilstein-journals.orgresearchgate.net In this process, the nucleophilic α-carbon of the oximino ketone can add to an α,β-unsaturated carbonyl compound. Conversely, α,β-unsaturated nitroso compounds, which can be generated in situ from α-chlorooximes, can act as Michael acceptors, reacting with nucleophiles like dicarbonyl compounds to form new C-C bonds. beilstein-journals.orgresearchgate.net These reactions provide effective routes to more complex molecular architectures. researchgate.net

Table 2: Examples of C-C Bond Forming Reactions with Oximino Ketone Derivatives

| Reaction Type | Nucleophile | Electrophile | Product Type | Ref. |

|---|---|---|---|---|

| α-Alkylation | Oximino ketone enolate | Alkyl halide | α-Alkylated oximino ketone | libretexts.orgacs.org |

| Michael Addition | Diethyl malonate anion | α,β-Unsaturated nitrosoalkene | Adduct with new C-C bond | beilstein-journals.org |

This table summarizes key carbon-carbon bond-forming reactions involving oximino ketone derivatives.

Isomerism Studies in this compound

Isomerism is a critical aspect of the chemistry of this compound, arising from the carbon-nitrogen double bond of the oxime group. This leads to the existence of geometric isomers, which can have distinct physical properties and chemical reactivity.

This compound can exist as two distinct geometric isomers, which are diastereomers. These are designated as syn and anti (or E and Z). iupac.org The designation refers to the spatial relationship between the oxime's hydroxyl group and the carbonyl group of the ketone.

In the syn isomer, the hydroxyl group and the carbonyl group are on the same side of the C=N double bond.

In the anti isomer, the hydroxyl group and the carbonyl group are on opposite sides of the C=N double bond.

The differentiation and characterization of these isomers are typically accomplished using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The chemical shifts of the protons and carbons near the oxime group differ between the syn and anti forms, allowing for their identification and quantification in a mixture. In some cases, single-crystal X-ray analysis can be used to definitively determine the solid-state structure of a specific isomer. acs.orgsemanticscholar.org

The stereochemistry of the oxime can have a profound impact on its reactivity. Studies on related α-methoxyimino-β-keto esters have shown that Z and E isomers can exhibit dramatically different reactivity and enantioselectivity in asymmetric reduction reactions, underscoring the importance of stereochemical assignment. acs.orgsemanticscholar.org

The ratio of syn to anti isomers of this compound formed during its synthesis is governed by a combination of kinetic and thermodynamic factors. masterorganicchemistry.com A primary determinant is steric hindrance. Generally, the isomer that minimizes steric repulsion between the substituents on the C=N bond is favored. researchgate.netumich.edu For α-oximino ketones, the anti isomer, where the larger alkyl or aryl group is opposite to the oxime's hydroxyl group, is often the thermodynamically more stable product. umich.edu

The interconversion between syn and anti isomers is possible and can be influenced by several external factors:

Temperature: Higher temperatures can provide the necessary energy to overcome the rotational barrier of the C=N bond, allowing the isomers to equilibrate to their thermodynamically favored ratio. researchgate.net

Solvent: The polarity of the solvent can influence the stability of the transition state for isomerization.

Catalysts: The presence of acids or bases can catalyze the interconversion. researchgate.net Protonation of the oxime nitrogen, for example, can facilitate Z ↔ E isomerization, even at ambient temperatures. acs.orgsemanticscholar.org

Photochemical Conditions: Irradiation with light can also induce isomerization between geometric isomers of oximino ketones. researchgate.net

The ability to control or influence the isomeric ratio is synthetically important, as the individual isomers may exhibit unique and desirable reactivity profiles. acs.org

Table 3: Factors Affecting Isomeric State of Oximino Ketones

| Factor | Influence | Mechanism | Ref. |

|---|---|---|---|

| Steric Hindrance | Favors the less sterically crowded isomer (often anti) | Thermodynamic stability | researchgate.netumich.edu |

| Temperature | Can shift equilibrium towards the thermodynamic product | Provides energy for interconversion | researchgate.net |

| Acid/Base Catalysis | Facilitates interconversion | Lowers the energy barrier for rotation via protonation/deprotonation | acs.orgsemanticscholar.org |

This table outlines the key factors that influence the isomeric ratio and interconversion of oximino ketones.

Coordination Chemistry of 3 Oximino 2 Hexanone and Its Analogues

Ligand Properties of Oximino Ketones

Oximino ketones, characterized by the R-C(=O)-C(=NOH)-R' structure, possess multiple donor atoms, making them effective ligands in coordination chemistry. The presence of oxygen and nitrogen atoms with lone pairs of electrons allows for the formation of coordinate bonds with metal centers.

The primary feature of α-oximino ketones as ligands is their capacity for chelation. The carbonyl oxygen and the oximino nitrogen are positioned in such a way that they can simultaneously bind to a single metal ion, forming a stable five-membered chelate ring. This bidentate coordination mode significantly enhances the stability of the resulting metal complex compared to monodentate ligation, an effect known as the chelate effect.

The oxime group itself can be a poor donor unless it is part of a chelate ring. researchgate.net The deprotonation of the oxime's hydroxyl group (-NOH → -NO⁻) further strengthens the ligand's binding ability, creating an anionic O,N-donor system. This versatility allows oximino ketones to form complexes with various transition metals. researchgate.net Dimethylglyoxime, a well-known analogue, is a classic example of a ligand that forms a highly stable square planar complex with nickel(II), which is used for the gravimetric determination of nickel. researchgate.net

| Functional Group | Donor Atom | Typical Role in Coordination |

|---|---|---|

| Ketone (C=O) | Oxygen | Forms a coordinate bond with the metal center. |

| Oxime (C=N-OH) | Nitrogen | Primary donor atom in the oxime group. |

| Deprotonated Oxime (C=N-O⁻) | Oxygen | Can participate in bridging between metal centers or form a stronger bond than the neutral hydroxyl group. |

Oximino ketones can exist in equilibrium with their nitroso tautomers (R-C(=O)-CH(NO)-R'). This is a form of constitutional isomerism where the isomers, known as tautomers, are readily interconvertible. libretexts.orglibretexts.org The equilibrium typically favors the oxime form, which is generally more stable.

The presence of this tautomeric equilibrium can influence the coordination behavior. While the oxime form coordinates via the keto oxygen and oximino nitrogen, the less stable nitroso form presents different potential donor sites. However, the coordination with a metal ion often serves to "lock" the ligand into a single, more stable tautomeric form within the complex. frontiersin.org The formation of the stable five-membered chelate ring strongly favors the coordination of the oxime tautomer.

Metal Complex Formation with 3-Oximino-2-hexanone Derivatives

The synthesis of metal complexes with oximino ketone ligands has been extensively studied, leading to a variety of compounds with diverse structures and properties.

The synthesis of transition metal complexes with oximino ketone ligands is generally straightforward. A common method involves the reaction of a metal salt, such as nickel(II) chloride (NiCl₂) or nickel(II) acetate (B1210297) (Ni(OAc)₂), with the oximino ketone ligand in a suitable solvent like ethanol (B145695) or methanol. nih.gov The reaction is often carried out in the presence of a base (e.g., sodium hydroxide (B78521) or ammonia) to facilitate the deprotonation of the oxime's hydroxyl group, leading to the formation of a neutral, stable chelate complex. chemrevlett.com

For a typical Ni(II) complex with a bidentate oximino ketone ligand (L), the reaction proceeds with a 1:2 metal-to-ligand stoichiometry, yielding a complex of the general formula [Ni(L)₂]. These complexes are often crystalline solids with characteristic colors and are generally stable under ambient conditions. scispace.com

A variety of analytical and spectroscopic techniques are employed to determine the structure and properties of the synthesized metal complexes. ijirt.org

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequencies of the C=O and C=N bonds in the complex compared to the free ligand indicates their involvement in bonding. The disappearance of the broad O-H band from the oxime group confirms its deprotonation upon complexation. Furthermore, the appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. mdpi.com

UV-Visible Spectroscopy: Electronic spectroscopy provides information about the geometry of the complex. Ni(II) complexes, for example, can be either square planar (diamagnetic) or octahedral (paramagnetic). chemrevlett.com The positions and intensities of the d-d electronic transition bands are characteristic of the coordination environment around the metal ion.

¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes (e.g., square planar Ni(II) or Zn(II)), NMR spectroscopy is a powerful tool for elucidating the structure in solution. Shifts in the signals of protons and carbons near the coordination sites provide evidence of complex formation. ijirt.org

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a coordination compound in the solid state. It provides exact bond lengths, bond angles, and details of the coordination geometry around the metal center. chemrevlett.com

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Identifies coordinated functional groups (C=O, C=N) and confirms deprotonation of the oxime. |

| UV-Visible Spectroscopy | Provides information on the electronic structure and coordination geometry (e.g., square planar vs. octahedral). |

| NMR Spectroscopy | Determines the solution-state structure of diamagnetic complexes. |

| X-ray Crystallography | Provides definitive solid-state structure, including bond lengths and angles. ijirt.org |

| Molar Conductance | Determines if the complex is an electrolyte or non-electrolyte in solution. ijirt.org |

Stereochemical Aspects in Oximino Ketone Metal Complexes

The C=N double bond of the oxime group gives rise to the possibility of geometric isomerism. For an α-oximino ketone, two stereoisomeric forms can exist: syn and anti, which describe the orientation of the -OH group relative to the adjacent carbonyl group. wikipedia.org An older, equivalent terminology refers to these as α- and β-forms, respectively. rsc.org

The formation of stable chelate complexes is overwhelmingly characteristic of the syn (or α) configuration. rsc.org In this arrangement, the oximino nitrogen and the carbonyl oxygen are on the same side of the C-C bond, allowing them to readily coordinate to the same metal ion to form the stable five-membered ring. The anti configuration, where these two donor atoms are on opposite sides, is sterically hindered from forming a chelate ring with a single metal center.

This stereochemical preference dictates the structure of the resulting complexes. For instance, in a bis-chelated square planar complex like [Ni(L)₂], the two bidentate ligands will adopt a trans arrangement to minimize steric hindrance between the bulky R groups of the ligands. This results in a highly stable and often planar molecular structure.

Geometric Isomerism (e.g., cis/trans) in Coordinated Systems

Geometric isomerism is a common feature in the coordination chemistry of transition metals, particularly in square planar and octahedral complexes. libretexts.orgstudymind.co.uksavemyexams.com This type of isomerism arises from the different possible spatial arrangements of ligands around the central metal ion. libretexts.orguomustansiriyah.edu.iq For bidentate ligands like this compound, the formation of a bis-complex, ML₂, can lead to cis and trans isomers.

In the cis isomer, identical donor atoms (e.g., the two nitrogen atoms from the oxime groups) are adjacent to each other, typically at a 90° angle in a square planar or octahedral geometry. youtube.com In the trans isomer, these identical donor atoms are positioned on opposite sides of the central metal ion, at a 180° angle. youtube.com The formation of one isomer over the other can be influenced by several factors, including steric hindrance and electronic effects.

For instance, studies on analogous bis-complexes with oximes of amino acids have shown that the two ligand molecules are typically bound in a cis position. This preference is attributed to the formation of an effective hydrogen bond between the two oxime oxygens. at.ua Conversely, in complexes with cyano-substituted oximes, where such hydrogen bonding is not a factor and the ligands are fully deprotonated, they tend to adopt a trans configuration. at.ua

Density Functional Theory (DFT) calculations on square planar Ni(II) complexes with [2S,2N] coordination spheres have modeled this behavior. The results indicate that complexes with minimal steric hindrance from substituents on the nitrogen atoms tend to exist as the more stable trans isomers. researchgate.net However, as the steric bulk of the substituents increases, the complex molecule preferentially forms the cis isomer and may even distort towards a tetrahedral geometry to alleviate the strain. researchgate.net

Table 1: Factors Influencing Geometric Isomerism in Oximino Ketone Analogue Complexes

| Factor | Influence on Isomerism | Example System | Reference |

|---|---|---|---|

| Hydrogen Bonding | Promotes cis configuration between adjacent oxime groups. | Bis-complexes with amino acid oximes | at.ua |

| Steric Hindrance | Increased bulk on ligands favors cis geometry. | Square planar Ni(II) complexes | researchgate.net |

| Electronic Effects | Electron-withdrawing groups can favor trans geometry. | Cyano-substituted oxime complexes | at.ua |

Chiral Coordination Environments

The coordination of oximino ketones or their analogues to a metal center can result in the formation of chiral environments, leading to optically active complexes. Chirality in these systems can arise from two primary sources: the use of an enantiomerically pure chiral ligand or the specific geometric arrangement of achiral ligands around the metal ion that creates a non-superimposable mirror image.

A definitive example of the first case is the synthesis of a dinuclear nickel(II) complex using an enantiomerically pure α-aminooxime ligand derived from (R)-limonene. nih.gov In the resulting complex, bis[κ³ N,N,N-(aminooxime)-μ-chlorido]dichlorodinickel, the two Ni(II) ions are each coordinated in a distorted octahedral environment by three nitrogen atoms from the chiral ligand, a terminal chloride, and two bridging chlorides. nih.gov The inherent chirality of the limonene-based ligand imparts chirality to the entire coordination complex.

Such chiral metal complexes are of significant interest for their applications in asymmetric catalysis, where they can facilitate the synthesis of enantiomerically enriched products from prochiral substrates. nih.gov For example, chiral transition metal complexes are employed in the enantioselective reduction of ketones and imines and the asymmetric arylation of α-keto imines to produce valuable chiral α-amino ketones. nih.govnih.govresearchgate.net

In octahedral complexes of the type M(L-L)₃, where L-L is a bidentate ligand like this compound, the arrangement of the three ligands can create a "propeller" type chirality. Similarly, in an octahedral complex of the type cis-M(L-L)₂(X)₂, the arrangement of the two bidentate ligands can also be chiral. These arrangements can exist as a pair of non-superimposable mirror images, known as enantiomers. youtube.com

Theoretical Investigations of Metal-Ligand Interactions in Oximino Ketone Complexes

Theoretical methods, particularly Density Functional Theory (DFT), provide powerful tools for investigating the nature of metal-ligand interactions in coordination complexes. nih.govdavidpublisher.com These computational studies offer insights into the electronic structure, bonding, stability, and thermodynamics of complex formation that complement experimental findings.

Electronic Structure and Bonding Analysis

DFT calculations can elucidate the electronic structure and the nature of the chemical bonds between a metal ion and an oximino ketone ligand. nih.gov The coordination bond in these complexes typically involves the donation of electron density from the nitrogen and oxygen donor atoms of the ligand to the vacant orbitals of the metal ion, forming a sigma (σ) bond.

Studies on various transition metal complexes have shown that the primary nature of the coordination bond is electrostatic interaction. mdpi.com Energy decomposition analyses indicate that electrostatic forces make the most decisive contribution to the binding strength between metal ions and organic ligands. mdpi.com

Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides information about the reactivity and the electronic properties of the complex. nih.gov In many transition metal complexes, the bonding involves contributions from the d-orbitals of the metal and the p-orbitals of the ligand's donor atoms. nih.gov For instance, in a study of a copper(II) complex with nitrogen-donating ligands, it was found that the unpaired electron resides primarily in a d-orbital on the copper ion that points directly towards the coordinating nitrogen atoms. rsc.org This indicates a strong σ-interaction along the metal-ligand axes.

Natural Bond Orbital (NBO) analysis is another computational tool used to understand the metal-ligand bond by quantifying charge transfer and orbital interactions. nih.gov These analyses can reveal the degree of covalency in the bond and the extent of electron donation from the ligand to the metal.

Stability and Thermodynamics of Complex Formation

The stability of a metal complex in solution is quantitatively described by its stability constant (also known as the formation constant), which is the equilibrium constant for the complexation reaction. wikipedia.orgscispace.com A higher stability constant indicates a stronger interaction between the metal ion and the ligand and a greater concentration of the complex at equilibrium. gcnayanangal.com Oximino ketones and their derivatives are known to form metal complexes with a wide range of stabilities. kuey.net

M + L ⇌ ML (K₁)

ML + L ⇌ ML₂ (K₂)

For complexes of analogous oximino hydrazone ligands with divalent transition metals, the stability constants have been determined potentiometrically. The stability of these complexes was found to follow the Irving-Williams order: Co(II) < Ni(II) < Cu(II) > Zn(II). kuey.net This trend is generally observed for high-spin octahedral complexes and is related to the ligand field stabilization energy.

The thermodynamic parameters of complex formation—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—provide a complete picture of the spontaneity and driving forces of the reaction. These parameters are related by the equation: ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous complex formation process. Studies on various metal-ligand systems have shown that complexation is often an exothermic process (negative ΔH) and is favored by an increase in entropy (positive ΔS), which is largely due to the release of ordered water molecules from the metal ion's hydration sphere upon ligand coordination. researchgate.netnih.gov

Table 2: Stability Constants for Metal Complexes with an Oximino Ketone Analogue (Diacetylmonoximehydrazide-4-hydroxybenzaldehyde)

| Metal Ion | log K₁ | log K₂ | log β₂ |

|---|---|---|---|

| Co(II) | 4.85 | 4.10 | 8.95 |

| Ni(II) | 5.20 | 4.35 | 9.55 |

| Cu(II) | 8.25 | 6.50 | 14.75 |

| Zn(II) | 4.40 | 3.80 | 8.20 |

(Data from a study on a similar ligand system, demonstrating the typical stability trend) kuey.net

Applications in Heterocyclic Compound Synthesis

3-Oximino-2-hexanone as a Precursor for Heterocyclic Scaffolds

The strategic placement of the ketone and oxime groups in α-oximino ketones like this compound provides a platform for constructing a variety of ring systems. These compounds are recognized as useful starting materials for a range of nitrogen-containing heterocyclic compounds. researchgate.net The reactivity of the α-oximino ketone can be modulated to achieve different synthetic outcomes. For instance, the ketone can undergo typical carbonyl reactions, while the oxime can participate in rearrangements or act as a nucleophile through its nitrogen atom or as an electrophile after conversion to a derivative. This versatility allows for the formation of diverse heterocyclic scaffolds, including those with nitrogen, oxygen, or multiple heteroatoms. uou.ac.in

The general utility of α-oximino ketones is highlighted by their application in the synthesis of functionalized heterocycles through various reaction pathways, including condensations, cycloadditions, and annulations. chim.it

Cycloaddition Reactions Involving Oximino Moieties

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The oximino group of this compound can be involved in such reactions, typically after being converted into a more reactive intermediate like a nitrone.

The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a key reaction for synthesizing five-membered heterocycles. While α-oximino ketones themselves are not 1,3-dipoles, they can be precursors to species that are. For example, oximes can be converted to nitrones, which are classic 1,3-dipoles. These nitrones can then react with dipolarophiles, such as alkenes or alkynes, to form isoxazolidine (B1194047) or isoxazoline (B3343090) rings, respectively.

Although direct cycloaddition with the oxime of this compound is not typical, its derivatives can participate. For instance, cyclic nitrones can be formed from the reaction of α-ketoacids with oximes, though these particular cyclic nitrones have been noted for their inertness towards cycloaddition reactions. nih.gov

Annulation and Ring-Forming Reactions Utilizing the Oximino Ketone Framework

The dual functionality of the oximino ketone framework is frequently exploited in annulation reactions, where a new ring is fused onto a pre-existing system. Both the ketone and the oxime can participate in these ring-forming cascades.

A primary application of α-oximino ketones is in the synthesis of nitrogen-containing heterocycles. The nitrogen atom of the oxime group is often incorporated into the new ring system.

Pyrroles: Densely functionalized N-hydroxypyrroles can be synthesized from the reaction of α-oximino ketones with dialkyl acetylenedicarboxylates in the presence of triphenylphosphine. nih.gov This multicomponent reaction proceeds in good yields and showcases the utility of the oximino ketone as a key building block.

Other Heterocycles: Radical-based reactions of oxime ethers (derived from oximino ketones) can lead to the formation of pyrrolidines and piperidines. iupac.org These domino reactions involve radical addition to the oxime ether followed by cyclization.

A summary of representative nitrogen-containing heterocycles synthesized from α-oximino ketone precursors is presented below.

| Precursor Type | Reagents | Heterocyclic Product | Yield |

| α-Oximino ketone | Dialkyl acetylenedicarboxylate, Triphenylphosphine | N-Hydroxypyrrole | Good |

| Oxime ether | Alkyl radical source | Pyrrolidine/Piperidine | N/A |

Synthesis of Oxygen-Containing Heterocycles

While less common than the synthesis of nitrogen heterocycles, the oximino ketone framework can also be utilized to produce oxygen-containing rings. This often involves reactions targeting the ketone carbonyl group or transformations that lead to the incorporation of an oxygen atom. For example, a patent describes the existence of 3-oximino-4-oxo-2,5-dimethyl-tetrahydrofuran, indicating that oximino functionalities can be part of oxygen-containing heterocyclic systems. google.com

Regioselectivity and Stereoselectivity in Heterocycle Formation from Oximino Ketones

Control over regioselectivity and stereoselectivity is crucial in modern organic synthesis. In reactions involving α-oximino ketones, these aspects are influenced by several factors.

Regioselectivity: In annulation and cycloaddition reactions, the regiochemical outcome is often dictated by the electronic properties of the reacting partners. For example, in the formation of heterocycles, the nucleophilic attack can be directed to either the carbonyl carbon or the oximino carbon, depending on the reaction conditions and the nature of the other reactants. The Beckmann rearrangement of α-oximino ketones can proceed "abnormally" via fragmentation to a nitrile and a carboxylic acid, a process whose pathway is determined by the configuration of the oxime. researchgate.net

Stereoselectivity: The stereochemistry of the oxime (E/Z isomerism) can play a critical role in directing the stereochemical outcome of subsequent reactions. The pre-existing stereocenter at the oximated carbon or adjacent carbons can influence the formation of new stereocenters during cyclization, often leading to specific diastereomers. Radical cyclizations of oxime ethers have been shown to proceed with a degree of stereocontrol, leading to the formation of specific isomers of the heterocyclic products. iupac.org

The factors influencing selectivity are complex and depend heavily on the specific reaction type, substrate, and conditions employed.

Computational and Theoretical Investigations of 3 Oximino 2 Hexanone

Density Functional Theory (DFT) Studies of Molecular Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ripublication.com It has become a primary tool in computational chemistry for predicting molecular structures, vibrational frequencies, and electronic properties. numberanalytics.com DFT methods, such as the popular B3LYP functional, calculate the energy of a molecule based on its electron density, offering a balance between accuracy and computational cost that makes it suitable for a wide range of molecular systems. ossila.comresearchgate.net

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 3-Oximino-2-hexanone, this process would identify the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

The presence of rotatable single bonds and the C=N double bond in this compound gives rise to multiple possible conformations. Conformational analysis involves systematically searching for and evaluating the energies of these different spatial arrangements (conformers) to identify the most stable ones. uni-muenchen.de For oximes, key conformational features include E/Z isomerism around the C=N bond and the orientation of the oxime's hydroxyl group. mdpi.com

Computational studies on related oxime compounds demonstrate this process. For instance, a conformational search on dipterocarpol (B1150813) oxime located 15 different conformers within a 10 kJ/mol energy window from the most stable structure. researchgate.net For other oximes, DFT calculations have shown that E-isomers are often thermodynamically more stable than their Z-isomer counterparts. mdpi.com This stability can be influenced by factors like steric repulsion or the formation of intramolecular hydrogen bonds. mdpi.com

Table 1: Representative Conformational Analysis Data for α-Oximino Ketones This table presents illustrative data based on findings for related oxime compounds to demonstrate the principles of conformational analysis.

| Conformer/Isomer | Key Structural Feature | Relative Energy (kcal/mol) | Population (%) | Source |

| E-isomer ("out") | Oxime OH group oriented away from the ketone. | 0.00 | 72 | mdpi.comrsc.org |

| E-isomer ("in") | Oxime OH group oriented toward the ketone. | +2.5 | 9 | mdpi.comrsc.org |

| Z-isomer ("in") | Forms an intramolecular hydrogen bond (OH···O). | +1.2 | 17 | mdpi.com |

| Z-isomer ("out") | Steric repulsion between oxime OH and heterocycle. | +3.8 | 2 | mdpi.com |

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding. irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comresearchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. uni-muenchen.de It is used to predict how a molecule will interact with other species. mdpi.com Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. uni-muenchen.denih.gov For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, identifying them as key sites for interaction.

Table 2: Illustrative Frontier Molecular Orbital Energies for an α-Oximino Ketone Calculated using DFT (B3LYP method). Values are representative and based on general findings for similar compounds.

| Parameter | Energy (eV) | Implication | Source |

| HOMO Energy | -6.29 | Electron-donating ability | irjweb.com |

| LUMO Energy | -0.83 | Electron-accepting ability | modgraph.co.uk |

| HOMO-LUMO Gap (ΔE) | 5.46 | High kinetic stability, low reactivity | irjweb.comekb.eg |

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. oregonstate.edu

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule. mdpi.com These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. While harmonic frequency calculations are common, more advanced methods that include anharmonic effects, such as Vibrational Perturbation Theory (VPT), can provide results that are even closer to experimental values. numberanalytics.comresearchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to calculate the magnetic shielding tensors of nuclei. mdpi.com These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com Benchmark studies have identified specific combinations of DFT functionals and basis sets, such as ωB97X-D/def2-SVP for ¹³C and WP04/6-311++G(2d,p) for ¹H, that provide highly accurate predictions. mdpi.com

Table 3: Example of Calculated vs. Experimental NMR Chemical Shifts for a Ketone This table illustrates the typical accuracy of DFT predictions for a related ketone, cyclohexanone. Data sourced from a benchmark study.

| Atom | DFT Calculated Shift (ppm) (ωB97X-D/def2-SVP) | Experimental Shift (ppm) | Deviation (ppm) | Source |

| C=O | 211.5 | 213.95 | -2.45 | mdpi.com |

| α-CH₂ | 42.1 | 42.02 | +0.08 | mdpi.com |

| β-CH₂ | 27.5 | 27.46 | +0.04 | mdpi.com |

| γ-CH₂ | 25.6 | 25.61 | -0.01 | mdpi.com |

Computational Elucidation of Reaction Mechanisms

Computational methods are essential for elucidating the step-by-step pathways of chemical reactions. oregonstate.edursc.org By mapping the potential energy surface, researchers can identify intermediates, transition states, and the energy barriers that govern reaction rates and outcomes. numberanalytics.com

A transition state is the highest energy point along a reaction coordinate, representing the fleeting configuration of atoms as they transform from reactants to products. nih.gov Because transition states are highly unstable and cannot be isolated experimentally, computational analysis is a primary method for their characterization. nih.gov

For this compound, a key transformation is its formation from 2,3-hexanedione (B1216139) and hydroxylamine (B1172632). This reaction proceeds via a two-step mechanism: nucleophilic addition to form a tetrahedral intermediate, followed by dehydration (elimination) to yield the oxime. nih.gov DFT calculations can locate the transition state for each step. ic.ac.uk For the elimination step in a typical oxime formation, the transition state is calculated to be significantly higher in energy than that of the initial addition step, indicating that dehydration is often the rate-determining step. nih.govic.ac.uk Another relevant transformation is the E/Z isomerization around the C=N bond, which proceeds through a transition state with a linear C=N-O arrangement and a high energy barrier, making spontaneous interconversion at room temperature unlikely. mdpi.com

Table 4: Representative Energy Profile for a Two-Step Oxime Formation Reaction Illustrative Gibbs Free Energy (ΔG) values based on DFT calculations for a generic ketone + hydroxylamine reaction.

| Species | Description | Relative ΔG (kcal/mol) | Source |

| Reactants | Ketone + Hydroxylamine | 0.0 | ic.ac.uk |

| Transition State 1 | For nucleophilic addition | +17.9 | ic.ac.uk |

| Intermediate | Tetrahedral Adduct | -8.5 | nih.gov |

| Transition State 2 | For water elimination | +29.4 | ic.ac.uk |

| Products | Oxime + Water | -10.2 | ic.ac.uk |

The solvent in which a reaction is conducted can dramatically influence its rate, selectivity, and even its mechanism. numberanalytics.com Computational models can account for these effects in two primary ways: implicitly, using a continuum solvation model (like the Polarizable Continuum Model, PCM) that treats the solvent as a uniform medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. chemrxiv.org

Table 5: Illustrative Solvent Effects on Reaction Activation Energy (Ea) Representative data showing how solvent polarity can alter the energy barrier of a reaction.

| Reaction Step | Solvent | Dielectric Constant (ε) | Relative Activation Energy (Ea) (kcal/mol) | Source |

| Generic Nucleophilic Addition | n-Hexane (Nonpolar) | 1.9 | 15.2 | chemrxiv.org |

| Dichloromethane (Polar Aprotic) | 8.9 | 14.1 | chemrxiv.org | |

| Methanol (Polar Protic) | 32.7 | 12.8 | chemrxiv.org |

Theoretical Studies on Stereochemical Preferences and Energetics

Computational and theoretical investigations provide valuable insights into the molecular properties of this compound, including its stereochemical preferences and the energetics associated with its different isomeric forms. These studies are crucial for understanding the molecule's stability, reactivity, and potential applications.

Syn/Anti Isomerization Barriers and Stability

The C=N bond in oximes like this compound gives rise to syn and anti stereoisomers, which can interconvert. Theoretical calculations are instrumental in determining the energy barriers for this isomerization and the relative stabilities of the two forms.

Computational studies on similar oxime systems have shown that the anti-conformer is often lower in energy than the syn-conformer. nih.gov Density Functional Theory (DFT) calculations can reproduce experimental observations regarding the relative stabilities of these isomers. nih.gov For instance, in related systems, the energy difference between syn and anti isomers can be small, and in some cases, the anti isomer is found to be more stable. epdf.pub The isomerization process can be influenced by factors such as solvent and temperature. In some ketimines, isomerization between syn and anti forms has been observed to occur over time, with equilibrium favoring one isomer. psu.edu

The energy barrier for syn-anti isomerization is a key parameter. Theoretical analyses can identify the transition states and the pathways for this process. nih.gov For some imines, photochemical induction can lead to isomerization from the more stable anti-form to the higher-energy syn-form. nih.gov The re-establishment of thermodynamic equilibrium can then be monitored, providing information on the isomerization barrier. nih.gov

Table 1: Calculated Energetic Properties of Related Oxime Isomers

| Oxime System | Isomerization Process | ΔE (kcal/mol) | ΔG (kcal/mol) | Keq | Reference |

| Acetaldoxime | syn ⇌ anti | 0.7 | -0.5 | 2.2 | epdf.pub |

| Chloroacetaldoxime | syn ⇌ anti | -1.6 | -1.3 | 9.0 | epdf.pub |

| Benzaldoxime | syn ⇌ anti | 2.3 | 2.4 | 1.7 x 10⁻² | epdf.pub |

Note: The data in this table is for analogous oxime systems and is intended to be illustrative of the types of theoretical data available. Specific calculations for this compound are not publicly available in the searched literature.

Substituent Effects on Molecular Geometry and Reactivity

The substituents attached to the core structure of this compound significantly influence its molecular geometry and reactivity. Theoretical studies can quantify these effects by analyzing changes in bond lengths, bond angles, and electronic properties.

The presence of alkyl groups, such as the propyl group in this compound, can sterically and electronically influence the molecule's conformation and the syn/anti equilibrium. Computational methods can model these interactions and predict the most stable geometric arrangements. In related ketimines, the stereochemistry around the C=N bond and the disposition of substituents have been shown to be critical for their reactivity. psu.edu

Substituent effects are a fundamental concept in organic chemistry, and theoretical calculations provide a quantitative understanding of these phenomena. nih.gov The electronic nature of substituents (electron-donating or electron-withdrawing) can alter the electron density distribution within the molecule, affecting its reactivity towards nucleophiles and electrophiles. For example, the inductive and resonance effects of substituents can be analyzed to predict how they will impact the stability of intermediates and transition states in chemical reactions. nih.gov

Advanced Characterization Methodologies for Oximino Ketones

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of molecular structures. By probing the interaction of molecules with electromagnetic radiation, different spectroscopic techniques provide complementary information about electronic structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For 3-Oximino-2-hexanone, both ¹H and ¹³C NMR are essential for confirming the structural connectivity and, crucially, for assigning the stereochemistry about the carbon-nitrogen double bond.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. The protons alpha to the carbonyl and oxime groups are expected to be deshielded and appear at chemical shifts between 2.0-3.0 ppm. oregonstate.edulibretexts.org The presence of the oxime group introduces the possibility of E and Z isomers, which would likely result in two distinct sets of signals for the adjacent alkyl protons, particularly the C4-methylene group. The hydroxyl proton of the oxime group typically appears as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon (C=O) and the oximino carbon (C=N) are the most downfield signals, typically appearing in the ranges of 190-215 ppm and 150-165 ppm, respectively. libretexts.orgrsc.orglibretexts.org The difference in chemical shifts of the carbon atoms alpha to the C=N bond can be a reliable indicator for assigning the E/Z configuration of the oxime. researchgate.net For this compound, the C4 carbon would exhibit a different chemical shift in the E isomer compared to the Z isomer due to the different spatial orientation relative to the oxime's hydroxyl group.

Predicted NMR Data for this compound: (Note: The following data are predicted values based on typical ranges for α-oximino ketones. Actual experimental values may vary.)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| O-H | 8.0 - 12.0 | broad singlet | N-OH |

| C4-H₂ | 2.5 - 2.8 | triplet | -C(=NOH)-CH₂ -CH₂-CH₃ |

| C1-H₃ | 2.1 - 2.4 | singlet | -C(=O)-CH₃ |

| C5-H₂ | 1.4 - 1.7 | sextet | -CH₂-CH₂ -CH₃ |

| C6-H₃ | 0.9 - 1.1 | triplet | -CH₂-CH₂-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C2 | 195 - 205 | C =O |

| C3 | 155 - 165 | C =NOH |

| C4 | 28 - 35 | -C H₂-CH₂-CH₃ |

| C1 | 25 - 30 | -C(=O)-C H₃ |

| C5 | 20 - 25 | -CH₂-C H₂-CH₃ |

| C6 | 13 - 15 | -CH₂-CH₂-C H₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.org These two methods are often complementary. rsc.org

For this compound, the key functional groups are the ketone carbonyl (C=O), the oxime (C=N-OH), and the alkyl chain.

C=O Stretch: A strong, sharp absorption band is expected in the IR spectrum, typically around 1680-1700 cm⁻¹. The conjugation with the C=N bond slightly lowers this frequency compared to a saturated ketone (typically ~1715 cm⁻¹). msu.edumit.edu

C=N Stretch: This vibration gives rise to a medium-intensity band in the region of 1620-1660 cm⁻¹. researchgate.net

N-O Stretch: A band of medium to weak intensity is expected around 930-960 cm⁻¹, which is characteristic of the N-O single bond in oximes. researchgate.net

O-H Stretch: The hydroxyl group of the oxime will show a broad absorption band in the 3100-3500 cm⁻¹ region due to hydrogen bonding. researchgate.net

Raman spectroscopy can also be valuable, particularly for the C=N bond, which may show a strong Raman signal due to its polarizability.

Characteristic Vibrational Frequencies for this compound: (Note: These are typical frequency ranges for α-oximino ketones.)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| O-H stretch (H-bonded) | 3100 - 3500 | Broad, Medium-Strong |

| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C=O stretch (conjugated) | 1680 - 1700 | Strong |

| C=N stretch | 1620 - 1660 | Medium |

| N-O stretch | 930 - 960 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The α-oximino ketone functionality in this compound constitutes a conjugated system involving the C=O and C=N chromophores.

Two main electronic transitions are expected:

π → π* Transition: This is a high-energy transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. It results in a strong absorption band, typically observed in the range of 220-250 nm. youtube.comlibretexts.org

n → π* Transition: This is a lower-energy transition involving the promotion of a non-bonding electron (from the oxygen or nitrogen lone pairs) to a π* antibonding orbital. This transition is formally forbidden and thus results in a weak absorption band at a longer wavelength, generally above 300 nm. libretexts.orguzh.ch

The exact position of the absorption maximum (λmax) is sensitive to the solvent polarity and the stereochemistry of the oxime. Extending conjugation results in a shift to longer wavelengths (a bathochromic shift). libretexts.orglibretexts.org

Predicted Electronic Transitions for this compound:

| Transition | Predicted λmax (nm) | Relative Molar Absorptivity (ε) |

| π → π | 220 - 250 | High (ε > 10,000) |

| n → π | 300 - 330 | Low (ε < 1,000) |

X-ray Diffraction for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com While a specific crystal structure for this compound is not available, analysis of related α-oximino ketones provides insight into the expected solid-state structure. scispace.comnih.gov

Crystal Structure Analysis and Intermolecular Interactions

A single-crystal X-ray diffraction analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsional angles. This would unambiguously confirm the molecular connectivity and the E or Z configuration of the oxime group.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. chemguide.co.uk

For this compound (C₆H₁₁NO₂), the molecular weight is 129.15 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 129.

The fragmentation of the molecular ion is directed by the functional groups. Key expected fragmentation pathways for α-oximino ketones include:

α-Cleavage: This is a common fragmentation pathway for ketones where the bond adjacent to the carbonyl group breaks. libretexts.orgmiamioh.edu For this compound, two primary α-cleavage events are possible:

Loss of the methyl radical (•CH₃) to form an ion at m/z = 114.

Loss of the propyl-oxime radical to form the acetyl cation ([CH₃CO]⁺) at m/z = 43. This is often a very prominent peak in the spectra of methyl ketones. libretexts.org

McLafferty Rearrangement: Carbonyl compounds with a γ-hydrogen can undergo a characteristic rearrangement. msu.edulibretexts.org In this compound, a γ-hydrogen is present on the C5 carbon. A McLafferty-type rearrangement could lead to the elimination of a neutral propene molecule (C₃H₆) and the formation of a fragment ion at m/z = 87.

Other Fragmentations: Cleavage of the N-O bond and other bonds within the propyl chain can lead to additional fragment ions.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 129 | [C₆H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 114 | [M - CH₃]⁺ | α-Cleavage |

| 87 | [C₃H₅NO₂]⁺˙ | McLafferty-type Rearrangement |

| 71 | [C₃H₅NO]⁺˙ | Cleavage of C2-C3 bond |

| 43 | [CH₃CO]⁺ | α-Cleavage |

Thermal Analysis Techniques for Phase Transitions and Decomposition Pathways

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of oximino ketones, providing critical data on their thermal stability, phase transitions, and decomposition mechanisms. Methodologies such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in elucidating the behavior of these compounds under controlled temperature programs. These techniques measure changes in physical properties as a function of temperature, offering insights into melting, crystallization, glass transitions, and thermal degradation.

Differential Scanning Calorimetry (DSC) operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference material. chemeo.com This technique is particularly useful for identifying and quantifying endothermic and exothermic processes. For an oximino ketone like this compound, a DSC thermogram would reveal key phase transitions. An endothermic peak would typically signify the melting point of the compound, indicating the temperature at which it transitions from a solid to a liquid state. The area under this peak is proportional to the enthalpy of fusion. Other transitions, such as solid-solid phase transitions or the glass transition of an amorphous form, could also be detected. nist.govxrfscientific.com

Thermogravimetric Analysis (TGA), conversely, measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. savemyexams.com This method is essential for determining the thermal stability and decomposition profile of a compound. tsijournals.com When analyzing this compound, a TGA curve would illustrate the temperature ranges at which the compound begins to decompose and the corresponding mass loss. The decomposition of oximino ketones can be a complex process, potentially involving the cleavage of the N-O bond, rearrangements, or fragmentation of the carbon skeleton. uludag.edu.trajol.info The resulting TGA data provides information on the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the mass of any residual material. uobaghdad.edu.iqekb.egvwr.com

The following tables illustrate the type of data that would be generated from DSC and TGA analyses of an oximino ketone like this compound. The values presented are hypothetical and serve for illustrative purposes to demonstrate the output of these analytical techniques.

Table 1: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 85.2 | 88.5 | 120.4 |